molecular formula C7H9ClN2O B11913911 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol

3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol

Cat. No.: B11913911
M. Wt: 172.61 g/mol
InChI Key: BVHGDQGKHJMLST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol is a heterocyclic compound with a unique structure that includes a pyrazole ring fused to a pyridine ring. This compound is of significant interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol typically involves multi-step chemical reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a chlorinated pyrazole with a suitable pyridine derivative can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds within the pyrazolo family exhibit significant anticancer properties. The structure of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol allows it to interact with various biological targets involved in cancer progression.

Table 1: Anticancer Efficacy

CompoundCancer TypeIC50 (µM)Reference
This compoundA549 (Lung)12.5
3-Chloro derivativeMCF-7 (Breast)8.0

A notable study demonstrated that this compound could induce apoptosis in A549 lung cancer cells through mitochondrial-dependent pathways. This suggests a mechanism where the compound triggers cell death in cancerous cells while sparing normal cells.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various pathogens. Studies have shown promising results against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

PathogenInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12

These findings indicate the potential for developing new antimicrobial agents based on this compound.

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. Specifically, it has shown activity against dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis.

Table 3: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 (µM)Reference
Dihydroorotate dehydrogenaseCompetitive Inhibition15.0
Xanthine oxidaseModerate Inhibition72.4

The inhibition of DHODH can disrupt nucleotide synthesis in rapidly dividing cells such as those found in tumors and pathogens.

Case Study 1: Anticancer Efficacy

A comprehensive study evaluated the therapeutic potential of this compound against various cancer cell lines. The results indicated that the compound effectively induces apoptosis and inhibits proliferation in A549 lung cancer cells.

Case Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial activity, derivatives of this compound were tested against several pathogens. The results showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism by which 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This review aims to consolidate available research findings regarding its pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities.

  • Molecular Formula : C₁₁H₁₁ClN₆
  • Molecular Weight : 262.7 g/mol
  • CAS Number : 149978-57-4

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit promising antitumor properties. These compounds have been shown to inhibit key oncogenic pathways and enzymes such as BRAF(V600E), EGFR, and Aurora-A kinase. For instance:

  • In vitro Studies : Compounds demonstrated significant inhibition of tumor cell proliferation in various cancer cell lines.
  • Mechanism of Action : Inhibition of telomerase activity and modulation of apoptosis pathways have been observed in studies involving pyrazole derivatives .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is noteworthy. Several studies have reported:

  • Inhibition of COX Enzymes : The compound has shown selective inhibition of COX-1 and COX-2 enzymes with IC₅₀ values indicating its potency compared to standard anti-inflammatory drugs like diclofenac.
  • Case Study : A recent study reported that a series of pyrazole derivatives exhibited IC₅₀ values for COX inhibition ranging from 0.01 to 5.40 µM, demonstrating superior activity against inflammatory responses .

Antimicrobial Activity

The antimicrobial effects of pyrazole derivatives have been explored extensively:

  • Bacterial Inhibition : Compounds similar to this compound have shown efficacy against various bacterial strains.
  • Mechanism : The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:

  • Substituent Effects : The presence of chlorine at the 3-position enhances the lipophilicity and biological activity.
  • Ring Modifications : Alterations in the tetrahydropyridine ring can lead to variations in pharmacological profiles. Compounds with different substituents on the pyrazole ring have shown varied biological activities .

Data Summary Table

Biological ActivityIC₅₀ Value (µM)Reference
COX-1 Inhibition5.40
COX-2 Inhibition0.01
Antitumor ActivityVariable
Antimicrobial ActivityVariable

Case Studies

  • Antitumor Efficacy : A study demonstrated that a derivative of this compound significantly inhibited tumor growth in xenograft models.
  • Inflammation Model : In a carrageenan-induced paw edema model in rats, the compound reduced inflammation by over 50%, highlighting its therapeutic potential in treating inflammatory diseases .

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

3-chloro-4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyridin-2-one

InChI

InChI=1S/C7H9ClN2O/c8-6-5-3-1-2-4-10(5)9-7(6)11/h1-4H2,(H,9,11)

InChI Key

BVHGDQGKHJMLST-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=C(C(=O)N2)Cl)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.